REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[CH3:10][NH:11][NH2:12]>CO>[NH2:8][C:6]1[N:5]=[C:4]([NH2:9])[CH:3]=[C:2]([N:11]([CH3:10])[NH2:12])[N:7]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)N)N
|
Name
|
methylhydrazine
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
could crystallise out
|
Type
|
FILTRATION
|
Details
|
The white solid (3.0 g) was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 70° C
|
Type
|
CUSTOM
|
Details
|
Recrystallisation of the product from methanol/methylhydrazine (50/l)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)N)N(N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |